molecular formula C7H10N2O3 B14003740 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 60271-06-9

6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14003740
CAS No.: 60271-06-9
M. Wt: 170.17 g/mol
InChI Key: ZTVOGEROUMOXRG-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its ethoxy and methyl substituents on the pyrimidine ring, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The ethoxy group may be susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: May serve as a precursor for pharmaceutical compounds or as a model compound in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-Ethyl-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-Ethoxy-3-ethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to similar compounds. These differences can influence its applications and effectiveness in various fields.

Properties

IUPAC Name

6-ethoxy-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-5-4-6(10)9(2)7(11)8-5/h4H,3H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOGEROUMOXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30822217
Record name 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30822217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60271-06-9
Record name 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30822217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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